methyl 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylate is an organic compound characterized by a pyrrole ring substituted with a methyl ester group at the 2-position and a 2-methylbenzoyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 2-methylbenzoyl chloride with methyl 4-amino-1H-pyrrole-2-carboxylate under N-acylation conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzoyl group on the pyrrole ring can participate in EAS reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Nucleophilic Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under basic conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Halogenation: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) bromide.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nitration: Nitro derivatives of the benzoyl group.
Halogenation: Halogenated derivatives of the benzoyl group.
Hydrolysis: 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 4-(2-methylbenzyl)-1H-pyrrole-2-carboxylate.
Scientific Research Applications
Methyl 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzoyl group can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function. Additionally, the pyrrole ring can participate in π-π stacking interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-benzoyl-1H-pyrrole-2-carboxylate
- Methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate
- Methyl 4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the 2-methylbenzoyl group, which imparts distinct steric and electronic properties. This substitution pattern can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for further research and development .
Biological Activity
Methyl 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrole ring substituted with a methyl group and a benzoyl group at the 4-position. Its molecular formula is C13H13NO3, and its structure contributes to its reactivity and biological activity.
Biological Activities
The compound exhibits several significant biological activities:
- Antimicrobial Properties : It has demonstrated potent antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring. The activity tends to increase with specific substitutions, such as the introduction of methoxy groups .
- Anticancer Activity : Research indicates that derivatives of this compound can activate apoptotic pathways in cancer cells. For instance, certain pyrrole derivatives have shown the ability to impair melanoma cell viability by restoring p53 functions, which are crucial for tumor suppression .
- Enzyme Inhibition : The compound can interact with various enzymes, potentially inhibiting their activity by forming stable complexes. This mechanism is critical in its application as a therapeutic agent.
The mechanism of action for this compound involves:
- Binding to Biological Macromolecules : The compound can form hydrogen bonds and π-stacking interactions with proteins, influencing their function and stability.
- Inhibition of Enzymatic Activity : By binding to active sites of enzymes, it may block their function, which is particularly relevant in disease contexts like cancer and infections.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with other pyrrole derivatives:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 4-benzoyl-1H-pyrrole-2-carboxylate | Benzoyl group at 4-position | Lacks methyl substitution on the benzene ring |
Methyl 4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxylate | Chlorine substitution on benzene | Exhibits different electronic properties due to chlorine |
Methyl 5-methyl-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylate | Additional methyl group at position 5 | Potentially enhanced lipophilicity |
Methyl 4-nitrobenzoyl-1H-pyrrole-2-carboxylate | Nitro substitution on benzene | Increased reactivity due to electron-withdrawing nitro group |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity Study : A study reported that synthesized derivatives of pyrrole exhibited good antibacterial and antifungal activity, emphasizing the role of structural modifications in enhancing efficacy .
- Anticancer Investigation : Research on tetrasubstituted pyrrole derivatives revealed their potential in disrupting protein-protein interactions involved in cancer cell regulation, particularly through modulation of the p53 pathway .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that specific substitutions significantly influence biological activity, guiding future drug design efforts aimed at optimizing potency and selectivity against target diseases .
Properties
IUPAC Name |
methyl 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-5-3-4-6-11(9)13(16)10-7-12(15-8-10)14(17)18-2/h3-8,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZVCUIOPHSVQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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